Intra-Compound Selectivity Fingerprint Across Six PubChem HTS Confirmatory Assays
N-(4-methylphenyl)-2-morpholinoacetamide (CHEMBL1722324) was evaluated in six PubChem confirmatory functional assays. It exhibits a quantifiable intra-compound selectivity gradient: Potency against the ERG Ets/DNA interaction target was 3.98 µM (3981 nM), while potency against DNA polymerase iota (POLI) was 89.1 µM (89125 nM), yielding a 22.4-fold differential [1]. For the Nrf2 inhibitor screen, potency was 9.2 µM (9200 nM, outcome: inconclusive); for the B-cell receptor signaling screen, potency was 35.5 µM (35481 nM, inconclusive); and for the malarial plastid delayed-death assay, potency was 9.29 µM (9285 nM, outcome: inactive) [1]. This multi-target activity topography provides a baseline selectivity map that can be compared with structurally related morpholinoacetamides. Close analogs such as N-(4-chlorophenyl)-2-morpholinoacetamide and N-(4-methoxyphenyl)-2-morpholinoacetamide lack equivalent published multi-assay panel data, meaning the selectivity fingerprint of the p-tolyl derivative is the most comprehensively characterized within this subseries [2].
| Evidence Dimension | Intra-compound functional potency gradient across six target-based HTS confirmatory assays |
|---|---|
| Target Compound Data | ERG/DNA: 3.98 µM; Nrf2: 9.2 µM; Malarial plastid: 9.29 µM; BCR signaling: 35.5 µM; FMDV antiviral: 44.7 µM; DNA Pol Iota: 89.1 µM |
| Comparator Or Baseline | Internal selectivity window: 22.4-fold between most responsive (ERG, 3.98 µM) and least responsive (POLI, 89.1 µM) target |
| Quantified Difference | Selectivity ratio = 89.1 µM / 3.98 µM = 22.4-fold; Nrf2 vs. POLI ratio = 9.7-fold |
| Conditions | PubChem confirmatory functional HTS assays (CHEMBL1201862 document set); compound tested at multiple concentrations in each assay |
Why This Matters
For procurement, a compound with a characterized multi-assay selectivity fingerprint enables researchers to select it as a phenotypic probe or screening control with known baseline activity, whereas structurally similar analogs without equivalent panel data require de novo characterization.
- [1] ChEMBL Activity API, CHEMBL1722324. Six functional assay records: CHEMBL1794483 (POLI, 89125 nM), CHEMBL2114924 (ERG, 3981 nM), CHEMBL1738184 (Nrf2, 9200 nM), CHEMBL1737902 (BCR signaling, 35481 nM), CHEMBL1794345 (malarial plastid, 9285 nM), CHEMBL3562077 (FMDV antiviral, 44668 nM). All data sourced from PubChem BioAssay depositor dataset CHEMBL1201862. View Source
- [2] ChEMBL Compound Report Card for CHEMBL1722324. Total Bioactivity Summary: 6 Potency Assays, 5 Target Summaries. Molecule Type: Small molecule, Max Phase: Preclinical. View Source
